3-Methylheptacosane

説明

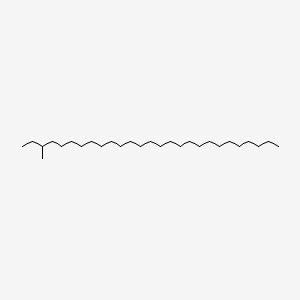

Structure

2D Structure

特性

IUPAC Name |

3-methylheptacosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(3)5-2/h28H,4-27H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRHFQVDDLHZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931155 | |

| Record name | 3-Methylheptacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14167-66-9 | |

| Record name | Heptacosane, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014167669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylheptacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution in Biological Matrices

Presence in Terrestrial Arthropod Cuticular Hydrocarbon Profiles

Cuticular hydrocarbons are remarkably stable compounds that create a species-specific chemical signature on an insect's surface. d-nb.infonih.gov This chemical fingerprint is so distinct that it can be used for taxonomic differentiation among insect species. nih.govnih.gov Methyl-branched hydrocarbons, such as 3-Methylheptacosane, often represent a substantial portion of these profiles. In a study of various forensically important fly species, methyl-branched hydrocarbons constituted 64% of the total CHCs, with this compound being the most dominant among them. d-nb.infocranfield.ac.uk

Within the class Insecta, the presence and relative abundance of this compound vary significantly, contributing to the unique chemical profiles of different orders and species.

In the parasitoid wasp Lariophagus distinguendus, this compound is a key component of the contact sex pheromone. nih.govuni-regensburg.de It is present in the CHC profiles of both females and newly emerged males, eliciting courtship behavior (wing-fanning) from mature males. nih.gov Interestingly, as the males age, this compound disappears from their cuticular profile, rendering them unattractive to other males. nih.govuni-regensburg.de The behavioral response in males is highly specific to this compound; however, it is not enantioselective, meaning both the (R) and (S) forms of the molecule can elicit a response. purdue.edu For the pheromone to be effective, it must be presented within the chemical context of the other CHCs and triacylglycerides found on the wasp's cuticle. nih.govuni-regensburg.de

Table 1: Role of this compound in Lariophagus distinguendus

| Factor | Description | Source |

|---|---|---|

| Pheromonal Role | Key component of the contact sex pheromone | nih.govuni-regensburg.de |

| Behavioral Response | Elicits wing-fanning courtship in males | nih.gov |

| Presence | Females and newly emerged males | nih.gov |

| Change with Age | Disappears from the cuticle of aging males | nih.govuni-regensburg.de |

| Stereospecificity | Not enantioselective for behavioral response | purdue.edu |

| Context Dependency | Requires the presence of other cuticular lipids to be active | nih.govuni-regensburg.de |

Table 2: Presence of this compound in Selected Ant Species

| Species | Caste/Gland | Significance | Source |

|---|---|---|---|

| Diacamma sp. | Queen | Characteristic component of cuticular hydrocarbons | nih.govtandfonline.comoup.com |

| Solenopsis invicta | Worker | Major component of cuticular hydrocarbons | usda.gov |

| Solenopsis invicta | Mated Queen | Major hydrocarbon in post-pharyngeal glands | researchgate.net |

| Solenopsis invicta | Minim Worker | Dominant component of cuticular hydrocarbons | auburn.edu |

Table 3: this compound in Tribolium castaneum

| Finding | Details | Source |

|---|---|---|

| Abundance | 12.37% of cuticular hydrocarbons in one study | nih.govresearchgate.net |

| Genetic Link | Levels increased 5.5-fold in females after silencing the Rpn7 gene | murdoch.edu.au |

| Pesticide Resistance | Quantitative differences observed between phosphine-susceptible and resistant strains | murdoch.edu.ausemanticscholar.org |

Table 4: Identification of this compound in Blattella germanica

| Compound | Peak Number (example study) | Relative Amount (example study) | Source |

|---|---|---|---|

| This compound | 4 | 3.35% | naturalsciences.bebiorxiv.org |

In the order Thysanoptera, this compound has been detected in the cuticular hydrocarbon profiles of the larvae of several thrips species, including Frankliniella occidentalis, Thrips palmi, and Thrips hawaiiensis. researchgate.netresearchgate.net The presence and relative abundance of this and other hydrocarbons are used as chemotaxonomic markers to differentiate between these closely related species. researchgate.net

Table 5: Detection of this compound in Thrips Larvae

| Species | Detection Status | Source |

|---|---|---|

| Frankliniella occidentalis | Detected | researchgate.netresearchgate.net |

| Thrips palmi | Detected | researchgate.netresearchgate.net |

| Thrips hawaiiensis | Detected | researchgate.netresearchgate.net |

Plant Kingdom: Documented Occurrence

This compound has been reported to be present in the potato, Solanum tuberosum. nih.gov While the compound is listed as a known constituent of this plant, detailed research elaborating on its specific concentration, distribution within the plant tissues (e.g., peel versus flesh), or its potential biological function in S. tuberosum is not extensively documented in the reviewed literature. The primary focus of phytochemical analyses of potato and its byproducts has historically been on phenolic compounds, glycoalkaloids, and starch. researchgate.netnih.gov

The presence of this compound is well-documented in Witch Hazel, Hamamelis virginiana. It is found in both the leaves and the bark of the plant. cir-safety.org Gas chromatography-mass spectrometry (GC-MS) analysis of the volatile fractions has quantified its relative abundance.

In a detailed analysis of the constituents of H. virginiana, this compound was reported to constitute 0.08% of the hydrocarbon fraction in the leaves and 0.07% in the bark. cir-safety.org Hydrocarbons are a major component of the volatile fraction of the leaves (62.85%) and bark (45.42%). mdpi.com

Based on a review of available phytochemical studies, the presence of this compound has not been specifically documented in the plant Pergularia daemia. While analyses of P. daemia have identified the presence of various classes of phytochemicals, including alkaloids, flavonoids, terpenoids, steroids, and tannins, specific identification of this compound is absent from the published literature. researchgate.netjomped.orgneptjournal.comijcrt.orgpsu.edu Some studies confirm the presence of broad compound classes like "alkanes" through Fourier-transform infrared spectroscopy (FT-IR) or have identified other long-chain hydrocarbons like hentriacontane, but not the specific this compound isomer. researchgate.netpsu.edu

Table 1: Documented Natural Occurrence of this compound

| Kingdom | Order/Family | Species | Common Name | Matrix/Part | Relative Abundance/Note |

|---|---|---|---|---|---|

| Animalia | Psylloidea | Cacopsylla pyricola | Pear Psylla | Cuticular Extract | Detected in both sexes; higher in females. cabidigitallibrary.org |

| Animalia | Isoptera | Coptotermes formosanus | Formosan Termite | Cuticular Extract | Component of the ~30% total 2- and 3-methylalkanes. nih.gov |

| Plantae | Solanaceae | Solanum tuberosum | Potato | Plant | Reported as a constituent. nih.gov |

| Plantae | Hamamelidaceae | Hamamelis virginiana | Witch Hazel | Leaf | 0.08% of hydrocarbon fraction. cir-safety.org |

| Plantae | Hamamelidaceae | Hamamelis virginiana | Witch Hazel | Bark | 0.07% of hydrocarbon fraction. cir-safety.org |

| Plantae | Asclepiadaceae | Pergularia daemia | - | - | Not documented in reviewed literature. |

Intra-species and Environmental Influences on Natural Abundance

The abundance and relative proportions of cuticular hydrocarbons (CHCs), including this compound, are not static. They are subject to variation influenced by a combination of intrinsic (genetic) and extrinsic (environmental) factors. These variations are crucial as they can affect an insect's social interactions, mate recognition, and survival.

Research has shown that CHC profiles are dynamic and can be affected by the genetic makeup of an individual or colony, as well as environmental conditions such as diet and climate. researchgate.netoup.comnih.gov While CHC composition is primarily regulated genetically, environmental factors can significantly modulate the final chemical signature expressed on the cuticle. researchgate.netmdpi.com

In social insects, CHC profiles provide the chemical cues necessary for nestmate recognition. nih.gov This recognition system is influenced by both genetics and environment. For instance, in the termite Coptotermes formosanus, significant quantitative differences in CHC profiles, including components like this compound, are found between different castes, among geographically distinct colonies, and even show seasonal variation that correlates with the production of alates (reproductive individuals). nih.gov Furthermore, studies on Coptotermes gestroi have shown that CHC profiles are highly variable among castes in young colonies but become more uniform as the colony ages and matures. scienceopen.com This suggests that colony age is a significant factor influencing CHC abundance.

Similarly, studies on parasitoid wasps of the genus Goniozus have demonstrated that their CHC profiles vary according to both genetic background (wasp species) and the developmental environment (host species on which they were raised). researchgate.net This indicates a clear interplay between genetic predisposition and environmental inputs, such as diet, in determining the final CHC profile. The composition of the insect cuticle can also change as individuals adapt to new habitats with different temperatures and humidity levels, primarily to maintain water balance. oup.com

Table 2: Factors Influencing Natural Abundance of this compound and Related CHCs

| Factor | Influence | Affected Organism(s) | Key Findings |

|---|---|---|---|

| Intra-species (Genetic/Social) | Caste | Coptotermes formosanus (Termite) | Quantitative differences in CHC profiles exist between workers and soldiers. nih.gov |

| Colony Identity | Coptotermes formosanus (Termite) | Each colony can be distinguished by the specific proportions of its hydrocarbon components. nih.gov | |

| Colony Age | Coptotermes gestroi (Termite) | CHC profiles are more variable in younger colonies and homogenize as the colony matures. scienceopen.com | |

| Environmental | Seasonality/Time | Coptotermes formosanus (Termite) | Statistically significant differences in the abundance of several CHCs were observed between months. nih.gov |

| Developmental Environment (Host) | Goniozus spp. (Wasp) | The host species on which the wasp develops influences the resulting CHC profile. researchgate.net | |

| Climate (Temperature, Humidity) | General Insecta | The composition of cuticular lipids can change as insects adapt to different climatic conditions to prevent desiccation. oup.com | |

| Diet | General Insecta | Diet is known to be an environmental factor that can affect the composition of CHCs. oup.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-methylheptacosane (B14467182) |

| This compound |

| 1this compound |

| Hentriacontane |

| n-alkanes |

| Alkenes |

| Methyl-branched alkanes |

| Internally branched monomethylalkanes |

| 2-methyl- and 3-methylalkanes |

| Phenolic compounds |

| Glycoalkaloids |

| Starch |

| Alkaloids |

| Flavonoids |

| Terpenoids |

| Steroids |

Biosynthetic Pathways and Mechanistic Elucidation

General Principles of Cuticular Hydrocarbon Biosynthesis in Insects

The creation of CHCs is a fundamental metabolic process for insects, providing them with a crucial protective layer against desiccation and a medium for chemical signaling. scienceopen.com The pathway begins with basic fatty acid synthesis and is modified by a suite of specialized enzymes to produce the vast diversity of hydrocarbons observed in nature. scienceopen.combiorxiv.org

Cuticular hydrocarbons, including methyl-branched alkanes, are primarily synthesized de novo from fatty acid precursors in specialized secretory cells called oenocytes. biorxiv.orgnih.govoup.com These cells, which are of ectodermal origin, are often found associated with the fat body, the insect's main metabolic organ. biorxiv.orgnih.govresearchgate.net While the fat body itself is a central site for lipid metabolism, the specific elongation and modification steps that produce very-long-chain fatty acids and their subsequent conversion to hydrocarbons are localized to the oenocytes. scienceopen.comoup.compnas.org Some studies also note that trophocytes, another cell type within the fat body, may be involved in expressing certain enzymes like desaturases. biorxiv.org

The conversion of simple precursors into complex hydrocarbons like 3-Methylheptacosane is accomplished by a multi-step enzymatic cascade. biorxiv.orgnih.gov This assembly line involves several key classes of enzymes that perform specific modifications to the growing carbon chain.

| Enzyme Class | Function in Hydrocarbon Biosynthesis |

| Fatty Acid Synthases (FAS) | Catalyze the initial formation of fatty acyl-CoAs from acetyl-CoA and malonyl-CoA units. scienceopen.combiorxiv.orgnih.gov A specialized microsomal FAS is responsible for initiating and elongating methyl-branched chains. scienceopen.com |

| Elongases (ELO) | Responsible for extending the carbon chain of fatty acyl-CoAs beyond the typical length produced by FAS, creating very-long-chain fatty acids (VLCFAs). scienceopen.combiorxiv.orgnih.gov The specificity of different elongase enzymes contributes to the diversity of chain lengths found in an insect's CHC profile. scienceopen.com |

| Desaturases (Desat) | Introduce double bonds into the fatty acyl-CoA chain at specific positions, leading to the formation of alkenes and alkadienes. scienceopen.combiorxiv.org |

| Fatty Acyl-CoA Reductases (FAR) | Reduce the fatty acyl-CoA precursors to very-long-chain aldehydes. biorxiv.orgnih.govresearchgate.net |

| Decarbonylases (CYP4G) | Perform the final step, converting the long-chain aldehydes into hydrocarbons by oxidatively removing the carbonyl carbon. biorxiv.orgpnas.orgnih.gov This results in a hydrocarbon that is one carbon shorter than the aldehyde precursor. researchgate.netu-tokyo.ac.jp |

The coordinated action of these enzymes, from initial synthesis by FAS to final modification by decarbonylases, produces the final hydrocarbon profile. pnas.org

The defining feature of this compound is its methyl group at the third carbon position. The introduction of such methyl branches occurs early in the biosynthetic pathway. It is accomplished by the substitution of methylmalonyl-CoA in place of the usual malonyl-CoA during the chain elongation process catalyzed by a specific microsomal fatty acid synthase (mFAS). scienceopen.comresearchgate.netu-tokyo.ac.jpncsu.edu

The stereochemistry of the methyl branch is precisely controlled, likely by the enoyl-ACP reductase domain of the fatty acid synthase during the reduction of the keto group formed after the condensation step. pnas.org This enzymatic control ensures the production of a specific stereoisomer, which is critical for its biological function. pnas.org For a compound like this compound, the methyl branch is introduced at the beginning of the elongation process. rsc.org

Once synthesized in the oenocytes, the non-polar hydrocarbons must be transported through the aqueous hemolymph to be deposited on the cuticle. oup.compnas.org This crucial transport is mediated by a high-density lipoprotein called lipophorin. pnas.orgconicet.gov.arnih.govnih.govfrontiersin.org Lipophorin acts as a reusable shuttle, binding to the hydrocarbons and carrying them from the oenocytes to the epidermis. oup.compnas.orgnih.govfrontiersin.org After binding to lipoprotein receptors on epidermal cells, the hydrocarbons are released and transported through pore canals to the surface of the epicuticle. nih.govfrontiersin.org This transport system is not merely passive; it can selectively deliver specific hydrocarbons to different tissues, such as the cuticle or developing oocytes. u-tokyo.ac.jpnih.gov

Regulatory Elements of Pheromone Biosynthesis

The production of cuticular hydrocarbons, many of which function as pheromones, is not constant. It is a dynamic process regulated by a variety of internal and external cues, primarily through hormonal messengers. nih.gov These hormones can influence the rate of synthesis and the final composition of the CHC profile, often in a manner that is tied to the insect's developmental stage, reproductive status, or social context. mpg.defrontiersin.org

At least three major classes of hormones are known to regulate the biosynthesis of CHCs and other pheromones across different insect orders. nih.govnih.gov

| Hormonal Messenger | Primary Role in Pheromone/CHC Regulation |

| Juvenile Hormone III (JH III) | A sesquiterpenoid hormone that regulates reproductive maturation. pnas.org In many Coleoptera and Blattodea, JH III induces pheromone production. nih.govmpg.defrontiersin.org It can act at the transcriptional level, increasing the expression of genes for key biosynthetic enzymes. nih.govresearchgate.net In some species, JH III coordinates the onset of pheromone production with mating behavior and egg maturation. pnas.org However, in other contexts, it can inhibit pheromone production. icipe.orgnih.gov |

| Pheromone Biosynthesis Activating Neuropeptide (PBAN) | A 33- or 34-amino acid peptide hormone that is the primary regulator of sex pheromone biosynthesis in many moth (Lepidoptera) species. nih.govfrontiersin.orgwikipedia.org PBAN is produced in the subesophageal ganglion, released into the hemolymph, and acts directly on the pheromone gland cells. frontiersin.orgentomology2.or.krontosight.aipnas.orgplos.org Its binding to a G protein-coupled receptor triggers an influx of calcium ions, which acts as a second messenger to activate key biosynthetic enzymes. wikipedia.orgentomology2.or.krpnas.org |

| 20-Hydroxyecdysone (20E) | A steroid hormone (ecdysteroid) primarily known for controlling molting. scielo.brnih.gov In some Diptera, such as the housefly Musca domestica, 20E produced by the ovaries regulates the synthesis of sex pheromones by influencing the activity of fatty acyl-CoA elongase enzymes. nih.govpnas.org Ecdysteroid signaling has also been shown to be essential for the maintenance of oenocytes and cuticular lipid levels in adult Drosophila. plos.org |

The interplay of these hormones allows insects to precisely control the production of critical chemical signals like this compound, ensuring their synthesis aligns with specific physiological and behavioral needs.

Stereochemical Control in Biosynthesis

The biosynthesis of methyl-branched hydrocarbons (MBCHs) in insects is a highly controlled process, not only in terms of chain length and branch position but also with respect to the three-dimensional arrangement of atoms at the chiral center created by the methyl group. This stereochemical precision is critical, as the specific configuration of a molecule can profoundly influence its biological activity.

Conservation of (R)-Configuration in Insect-Produced Methyl-Branched Hydrocarbons

Extensive research across a wide range of insect species has revealed a remarkable consistency in the stereochemistry of naturally produced MBCHs. A pivotal study involving the isolation and analysis of 36 different MBCHs from 20 species, spanning nine insect orders, demonstrated that all compounds invariably possessed the (R)-configuration. pnas.orgpnas.orgnih.gov This conservation holds true regardless of the carbon chain length or the position of the methyl branch along the chain. pnas.orgpnas.orgbiologists.com

This finding suggests that the enzymatic machinery responsible for constructing these molecules is highly conserved throughout the class Insecta. pnas.orgpnas.orgnih.gov The consistent production of the (R)-enantiomer implies a powerful selective pressure to maintain this specific biosynthetic pathway. While some studies have shown that certain insects can respond to the (S)-enantiomer, the natural production appears to be overwhelmingly stereospecific for the (R)-form. biologists.comnih.govpurdue.edu For example, while both enantiomers of this compound can elicit courtship behavior in the parasitic wasp Lariophagus distinguendus, the natural pheromone in many other insects is the (R)-enantiomer. nih.govpurdue.edu This widespread stereochemical preference underscores a common evolutionary origin for the biosynthetic pathways of these crucial semiochemicals and cuticular components. pnas.orgpnas.org

Implications for Enantioselective Enzymatic Processes

The consistent production of (R)-configured MBCHs points directly to highly enantioselective enzymatic processes governing their synthesis. pnas.orgrsc.org The key step for establishing the stereochemistry is believed to occur early in the biosynthetic pathway, which is analogous to vertebrate fatty acid synthesis. nih.gov The hydrocarbon chain is assembled from malonyl-CoA units, and a methyl branch is introduced by the incorporation of a methylmalonyl-CoA substrate. nih.gov

The crucial stereochemical control is likely exerted during the reduction of the α,β-unsaturated thioester intermediate that is formed after the addition of the methylmalonyl-CoA. nih.gov This reduction is catalyzed by the enoyl-acyl carrier protein (ACP) reductase domain of the fatty acid synthase (FAS) enzyme complex. nih.gov The enzyme's active site is structured to selectively catalyze the addition of a hydride from NADPH to one specific face of the double bond, resulting in the formation of the (R)-chiral center with exceptionally high fidelity. nih.gov

This mechanism implies that the enoyl-ACP reductase domain within the FAS of insects is not only efficient but also possesses a highly evolved, three-dimensional architecture that dictates the stereochemical outcome. nih.gov The conservation of this (R)-configuration across diverse insect orders suggests that this specific enantioselective process has been maintained for hundreds of millions of years, highlighting its fundamental importance to insect physiology and chemical communication. nih.govnih.govresearchgate.net The ability of enzymes to perform such precise asymmetric synthesis is a hallmark of biocatalysis, enabling the production of optically pure compounds that would be challenging to achieve through conventional chemical synthesis. rsc.orgnih.govptfarm.pl

Chemical Synthesis and Stereochemical Control Strategies

Total Synthesis Approaches for 3-Methylheptacosane and Enantiomers

The total synthesis of this compound and its individual enantiomers can be achieved through various strategic approaches. These methods are broadly categorized into chiral pool synthesis, which utilizes naturally occurring chiral molecules, and asymmetric synthesis, which creates the chiral center from achiral precursors using chiral reagents or catalysts.

Chiral pool synthesis is a powerful strategy that leverages readily available and inexpensive enantiopure starting materials from nature. nih.gov For the synthesis of this compound, compounds like (S)-(-)-2-methylbutan-1-ol or (R)-(+)-citronellol serve as excellent precursors for establishing the C-3 stereocenter.

(S)-2-methylbutan-1-ol, commercially available from the chiral pool, can be converted into its corresponding tosylate or bromide. This chiral electrophile, (S)-2-methylbutyl bromide, can then be coupled with a long-chain nucleophile, such as a Grignard reagent derived from 1-bromotetracosane, to assemble the C28 carbon skeleton. This approach directly installs the desired stereochemistry at the C-3 position. While the (S)-enantiomer of 2-methylbutan-1-ol is common, its (R)-(+)-enantiomer can be synthesized via chemoenzymatic methods, providing access to both enantiomers of the target molecule. researchgate.net

(R)-(+)-Citronellol is another versatile chiral building block. nih.gov A plausible synthetic route involves the oxidative cleavage of the double bond in citronellol (B86348) to yield a chiral aldehyde. This aldehyde can then undergo a Wittig reaction with a long-chain phosphonium (B103445) ylide (e.g., derived from a C21 alkyl halide) to form a long-chain alkene with the desired stereocenter. wikipedia.org Subsequent hydrogenation of the double bond would yield the final saturated alkane, (R)-3-methylheptacosane. This strategy has been applied in the synthesis of various complex terpene natural products. nih.gov

Table 1: Chiral Pool Synthesis Strategy Overview

| Chiral Precursor | Key Intermediate | Coupling Strategy | Final Step | Target Enantiomer |

|---|---|---|---|---|

| (S)-2-Methylbutan-1-ol | (S)-2-Methylbutyl bromide | Grignard Coupling with C24-MgBr | - | (S)-3-Methylheptacosane |

| (R)-Citronellol | Chiral C7 Aldehyde | Wittig Reaction with C21-ylide | Hydrogenation | (R)-3-Methylheptacosane |

Asymmetric synthesis provides a powerful alternative to the chiral pool, allowing for the creation of specific enantiomers with high purity from achiral starting materials. A combination of well-established methodologies can be employed to construct this compound.

Evans' Chiral Auxiliaries: Evans' oxazolidinone auxiliaries are widely used for diastereoselective alkylation reactions to create chiral centers. researchgate.netresearchgate.net For the synthesis of (S)-3-methylheptacosane, an oxazolidinone auxiliary derived from an amino acid can be acylated with propionyl chloride. Deprotonation followed by alkylation with a long-chain electrophile, such as 1-iodotetracosane, introduces the C24 chain. The stereochemistry of the reaction is directed by the chiral auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent reductive cleavage of the auxiliary yields a chiral alcohol, which can then be deoxygenated to afford the target alkane. harvard.edunih.gov

Grignard Reagents: Grignard reagents are fundamental tools for carbon-carbon bond formation. chemguide.co.uk In the context of this compound synthesis, a key step could involve the reaction of a Grignard reagent like ethylmagnesium bromide with a long-chain aldehyde such as hexacosanal. This would form a secondary alcohol at the C-3 position. While this reaction on its own produces a racemic mixture, it is a crucial step in many synthetic sequences. The resulting alcohol can then be resolved or, more efficiently, the synthesis can be designed using chiral catalysts to achieve an asymmetric addition. Subsequent deoxygenation of the alcohol furnishes the alkane backbone. masterorganicchemistry.com

Wittig Coupling: The Wittig reaction is a premier method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. wikipedia.orglumenlearning.comumass.edu A convergent synthesis of this compound could involve the reaction of a C25 aldehyde (pentacosanal) with the ylide derived from triphenylethylphosphonium bromide. This would produce 3-methylheptacos-2-ene. A final hydrogenation step would saturate the double bond to yield this compound. nih.gov To achieve stereocontrol, a chiral aldehyde or a stereochemically defined ylide could be used, although stereoselectivity in non-stabilized Wittig reactions can be challenging to control without modifications like the Schlosser protocol. wikipedia.org

Table 2: Asymmetric Synthesis Strategy Example

| Step | Reaction Type | Reactants | Key Outcome |

|---|---|---|---|

| 1 | Acylation | Evans' auxiliary + Propionyl chloride | N-Propionyl oxazolidinone |

| 2 | Asymmetric Alkylation | Product from Step 1 + 1-Iodotetracosane | Diastereoselective installation of C24 chain |

| 3 | Auxiliary Cleavage | Product from Step 2 + Reducing agent | Chiral alcohol intermediate |

| 4 | Deoxygenation | Chiral alcohol | (S)-3-Methylheptacosane |

Synthesis of Structurally Related Methyl-Branched Alkanes for Comparative Studies

The biological function of cuticular hydrocarbons (CHCs) is often highly specific to their precise structure, including the position and stereochemistry of methyl branches. nih.govresearchgate.net Therefore, the synthesis of structurally related alkanes is crucial for comparative studies to elucidate structure-activity relationships. For example, synthesizing isomers with the methyl group at different positions (e.g., 2-methylheptacosane (B14467182) vs. 1this compound) or creating both enantiomers of a chiral CHC allows researchers to probe the specificity of insect chemoreceptors. nih.govantwiki.org

Advanced Synthetic Techniques in Alkane Chemistry

While classical methods are effective, advanced synthetic techniques offer greater efficiency and versatility for the construction of long-chain alkanes.

Olefin Metathesis: Alkene metathesis, particularly cross-metathesis using Grubbs' or Schrock catalysts, has revolutionized the synthesis of long-chain molecules. nih.govnih.gov To synthesize a precursor to this compound, one could perform a cross-metathesis reaction between a short, chiral α-olefin like (S)-3-methyl-1-pentene and a long-chain terminal alkene like 1-pentacosene. This reaction would create a new internal double bond, forming (S)-3-methyl-5-octacosene. Subsequent hydrogenation of this alkene provides the final saturated hydrocarbon. This method is highly convergent and benefits from the functional group tolerance of modern metathesis catalysts. researchgate.netresearchgate.net

Dithiane Chemistry: The Corey-Seebach reaction, utilizing 1,3-dithianes, provides a powerful method for "umpolung" or polarity reversal of a carbonyl group, effectively creating an acyl anion equivalent. youtube.comorganic-chemistry.org To construct this compound, 2-ethyl-1,3-dithiane (B1605956) could be deprotonated with a strong base like n-butyllithium. The resulting nucleophile can then be alkylated with a long-chain alkyl halide, such as 1-bromopentacosane. The final step involves the desulfurization of the resulting dithiane using a reducing agent like Raney nickel to yield the target alkane. nih.govwikipedia.org This methodology is particularly useful for building highly branched structures that may be difficult to access through other coupling strategies.

Table 3: Advanced Synthetic Techniques Overview

| Technique | Key Reagents/Catalysts | General Transformation | Application to this compound |

|---|---|---|---|

| Olefin Cross-Metathesis | Grubbs' Catalyst, (S)-3-Methyl-1-pentene, 1-Pentacosene | R1-CH=CH2 + R2-CH=CH2 → R1-CH=CH-R2 | Forms (S)-3-methyl-5-octacosene, then hydrogenated. |

| Dithiane Alkylation | 2-Ethyl-1,3-dithiane, n-BuLi, 1-Bromopentacosane, Raney Ni | Dithiane → Alkylated Dithiane → Alkane | Couples a C2 unit with a C25 chain. |

Table 4: List of Compounds

| Compound Name |

|---|

| 1,3-dithiane |

| 1-bromopentacosane |

| 1-bromotetracosane |

| 1-iodotetracosane |

| 1-pentacosene |

| (S)-3-methyl-1-pentene |

| (S)-3-methyl-5-octacosene |

| 2-ethyl-1,3-dithiane |

| 2-methylbutan-1-ol |

| 2-methylheptacosane |

| This compound |

| 3-methylheptacos-2-ene |

| 7,11-dimethylheptadecane |

| 7-methylheptadecane (B13817674) |

| Citronellol |

| Evans' oxazolidinone |

| Hexacosanal |

| Pentacosanal |

| Propionyl chloride |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental tool for the separation of 3-methylheptacosane from other compounds, particularly within the complex lipid profiles of insects. cabidigitallibrary.org The choice of chromatographic technique is dictated by the specific analytical goal, whether it be broad profile analysis or targeted fractionation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govoup.comni.ac.rs In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. nih.gov As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer, which then separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. github.io

This technique is invaluable for determining the chemical profile of complex mixtures, such as the cuticular hydrocarbons (CHCs) of insects, where this compound is often a significant component. d-nb.infousda.gov For instance, studies on various insect species, including the red imported fire ant (Solenopsis invicta) and certain forensically important flies, have successfully used GC-MS to identify and quantify this compound as part of their CHC profiles. nih.govusda.gov The retention time of this compound in the gas chromatogram provides an initial identification, which is then confirmed by its characteristic mass spectrum. nih.gov

Key GC-MS Parameters for this compound Analysis:

| Parameter | Typical Value/Condition | Reference |

| Column Type | DB-5 or HP-5MS (non-polar) | nih.govpagepressjournals.org |

| Injector Temperature | 280-290 °C | nih.govpnas.org |

| Oven Temperature Program | Ramped, e.g., 50°C to 320°C | nih.govnih.gov |

| Carrier Gas | Helium | nih.govnih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.govpnas.org |

| Mass Analyzer | Quadrupole or Ion Trap | pagepressjournals.org |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Methyl-Branched Hydrocarbon Fractionation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a crucial technique for the fractionation and isolation of methyl-branched hydrocarbons like this compound from complex lipid extracts. pnas.orgpurdue.edu In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. libretexts.orgspringernature.com This setup allows for the separation of compounds based on their hydrophobicity; less polar compounds are retained longer on the column. libretexts.org

RP-HPLC is particularly effective for separating homologous series of hydrocarbons based on chain length and the presence of branching. pnas.org For the analysis of methyl-branched hydrocarbons, non-aqueous solvent systems are often employed. pnas.orgescholarship.org A common approach involves an initial fractionation of the crude lipid extract to separate different classes of compounds (e.g., alkanes, alkenes). pnas.org The methyl-branched alkane fraction can then be further purified using RP-HPLC to isolate individual components, including this compound. pnas.org

Applications of Evaporative Light-Scattering Detection (ELSD) in HPLC

A significant challenge in the HPLC analysis of hydrocarbons is their lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult. pnas.org Evaporative Light-Scattering Detection (ELSD) overcomes this limitation and serves as a universal detector for non-volatile analytes. pnas.orgchromatographyonline.com

The principle of ELSD involves three steps: nebulization of the column eluent into a fine mist, evaporation of the mobile phase solvent, and detection of the light scattered by the remaining non-volatile analyte particles. researchgate.net The detector's response is proportional to the mass of the analyte. This makes ELSD an ideal detector for the analysis of this compound and other methyl-branched hydrocarbons when using HPLC, enabling their quantification and collection for further analysis. pnas.orgpurdue.edu The combination of RP-HPLC with ELSD has been successfully used to isolate pure methyl-branched hydrocarbons from insect cuticular extracts for subsequent structural and stereochemical analysis. pnas.orgescholarship.orgchromatographyonline.com

Spectroscopic and Structural Elucidation Methods

Following separation and isolation, spectroscopic techniques are employed to definitively determine the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H-NMR and ¹³C-NMR are particularly informative.

¹H-NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their chemical environments. In the ¹H-NMR spectrum of this compound, one would expect to see signals corresponding to the methyl protons of the branch and the terminal methyl group, as well as a large, complex signal for the methylene (B1212753) protons of the long hydrocarbon chain. mdpi.com

¹³C-NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the carbons at the branch point and the methyl branch itself are diagnostic. mdpi.com While a specific spectrum for this compound is not readily available in the provided search results, data for analogous shorter-chain alkanes like 3-methylheptane (B165616) can provide an indication of the expected chemical shifts. chemicalbook.comchemicalbook.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structure.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry, particularly when coupled with gas chromatography, provides not only the molecular weight of this compound but also characteristic fragmentation patterns that aid in its structural identification. slideshare.net When the this compound molecule is ionized in the mass spectrometer (typically by electron impact), it breaks apart in a predictable manner. miamioh.edu

The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule's mass (394.77 g/mol ). nih.govnist.gov Additionally, a series of fragment ions will be observed. For a 3-methyl branched alkane, characteristic fragment ions arise from cleavage at the branch point. The fragmentation pattern is a unique fingerprint that helps to distinguish this compound from other isomers, such as those with the methyl group at different positions along the carbon chain. usda.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing a base peak at m/z 57 and other significant peaks at m/z 71 and 43. nih.gov

Enantiomeric Purity Assessment

Given that this compound possesses a chiral center at the C-3 position, distinguishing between its (R) and (S) enantiomers is crucial, as different stereoisomers can elicit distinct biological responses. purdue.edu

Polarimetry is a key technique used to determine the absolute configuration of chiral molecules like this compound. pnas.org This method measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. scielo.org.za The direction and magnitude of this rotation are characteristic of a specific enantiomer.

To determine the absolute configuration of naturally occurring this compound, the specific rotation of the isolated compound is measured and compared to the rotation of synthesized, enantiomerically pure standards of both (R)- and (S)-3-methylheptacosane. pnas.orgpnas.org For instance, studies on insect-produced methyl-branched hydrocarbons have consistently shown that the (R)-enantiomers exhibit negative optical rotations. pnas.org The synthesis of (R)- and (S)-3-methylheptacosane standards has been achieved, and their specific rotations measured, providing the necessary reference points for these comparisons. tandfonline.com For example, the specific rotation of synthesized (R)-3-methylheptacosane has been reported as [α]D -3.6° (c 1.06, CHCl3). tandfonline.com

A significant challenge in using polarimetry for methyl-branched alkanes is that their specific rotations are often small, requiring the isolation of milligram quantities of the pure compound to obtain a measurable signal. pnas.org This necessitates efficient purification methods to precede the polarimetric analysis.

Table 1: Optical Rotation Data for this compound Enantiomers

| Enantiomer | Specific Rotation [α]D | Conditions | Reference |

|---|---|---|---|

| (R)-3-Methylheptacosane | -3.6° | c 1.06, Chloroform | tandfonline.com |

| (S)-3-Methylheptacosane | Not explicitly stated but expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. |

Note: The specific rotation value is a critical parameter for confirming the absolute configuration of isolated natural samples.

Sample Preparation and Extraction Techniques

Effective sample preparation is paramount for the successful analysis of this compound, as it is often present in complex mixtures with other lipids and hydrocarbons. The goal is to isolate and concentrate the target analyte while removing interfering substances.

Direct Immersion Solid-Phase Microextraction (DI-SPME) is a solvent-minimized, efficient, and sensitive sample preparation technique for extracting lipids, including this compound, from biological samples. mdpi.comresearchgate.net In this method, a coated fiber is directly immersed into a sample solution. mdpi.comsigmaaldrich.com Analytes in the sample partition from the matrix onto the fiber coating. mdpi.com The fiber is then withdrawn and the analytes are thermally desorbed directly into the injector of a gas chromatograph for analysis. sigmaaldrich.com

A study on the lipids of the red flour beetle, Tribolium castaneum, successfully utilized DI-SPME coupled with gas chromatography-mass spectrometry (GC-MS) to analyze its cuticular and internal lipids. mdpi.com This research identified this compound as a major component (12.37%) of the cuticular hydrocarbons. mdpi.comresearchgate.net The study evaluated several solvents and found acetonitrile (B52724) to be the most effective for extracting a wide range of lipids, including high-boiling point compounds like this compound. mdpi.comresearchgate.net The DI-SPME method proved to be highly sensitive, with low limits of detection for various lipids. mdpi.com

Table 2: Key Findings of DI-SPME Application for this compound Analysis in T. castaneum

| Parameter | Finding | Reference |

|---|---|---|

| Extraction Method | Direct Immersion Solid-Phase Microextraction (DI-SPME) | mdpi.com |

| Analytical Instrument | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.com |

| Optimal Extraction Solvent | Acetonitrile | mdpi.comresearchgate.net |

| Relative Abundance (Cuticular) | 12.37% | mdpi.comresearchgate.net |

Cuticular extracts often contain a high proportion of straight-chain alkanes (n-alkanes) which can interfere with the analysis of branched-chain alkanes like this compound. pnas.org To enhance the detection and isolation of methyl-branched hydrocarbons, these n-alkanes are selectively removed. A common and effective method for this separation is the use of 5Å molecular sieves. purdue.edupnas.org

Molecular sieves are materials with uniform pore sizes that can selectively adsorb molecules based on their size and shape. redriver.teamjalonzeolite.com The 5Å sieves have pores large enough to trap the linear n-alkanes, while the bulkier, branched-chain alkanes like this compound remain in the solvent. pnas.org The sample, dissolved in a non-polar solvent like isooctane (B107328) or hexane, is stirred with activated 5Å molecular sieves. purdue.edupnas.org After treatment, the sieves with the adsorbed n-alkanes are removed by centrifugation or filtration, leaving a solution enriched in methyl-branched alkanes. pnas.org This enriched fraction can then be subjected to further analysis, such as gas chromatography or high-performance liquid chromatography (HPLC), for purification and identification. pnas.org This technique has been crucial in studies isolating methyl-branched hydrocarbons from a wide variety of insects for structural and functional analysis. pnas.orgfrontiersin.org

For accurate quantification of this compound using gas chromatography, an internal standard is often employed. usda.govusda.gov An internal standard is a known amount of a compound that is added to the sample prior to analysis. population-protection.eu It should be a compound that is chemically similar to the analyte but not naturally present in the sample. population-protection.eu By comparing the peak area of the analyte to the peak area of the internal standard, variations in sample injection volume, and other potential sources of error can be compensated for.

In the analysis of cuticular hydrocarbons from red fire ants (Solenopsis invicta), where this compound is a major component, hexacosane (B166357) (n-C26) was used as an internal standard for quantification by GC-MS. usda.gov Similarly, in studies of the parasitoid wasp Urolepis rufipes, tetracosane (B166392) was used as an internal standard for the quantification of cuticular hydrocarbons, including methyl-branched alkanes. frontiersin.org The choice of internal standard is critical and depends on the specific analytical conditions and the matrix being studied. The standard's retention time should be close to, but not overlapping with, the analyte of interest. usda.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | IUPAC Name |

|---|---|

| This compound | This compound |

| Heptacosane | heptacosane |

| 1this compound | 1this compound |

| 13,15-Dimethylheptacosane | 13,15-dimethylheptacosane |

| 3,9-Dimethylheptacosane | 3,9-dimethylheptacosane |

| Hexacosane | hexacosane |

| Tetracosane | tetracosane |

| Isooctane | 2,2,4-trimethylpentane |

| Acetonitrile | acetonitrile |

Biological and Ecological Functions

Role as a Contact Sex Pheromone

3-Methylheptacosane (3-MeC27) has been identified as a pivotal component in the contact sex pheromone system of the parasitic wasp Lariophagus distinguendus biologists.comuni-regensburg.denih.govmdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.commdpi.com. In this species, CHCs on the female cuticle elicit specific courtship behaviors in males, most notably wing-fanning biologists.comuni-regensburg.denih.govnih.gov.

Research has established this compound as a key component of the contact sex pheromone in Lariophagus distinguendus biologists.comuni-regensburg.denih.govmdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.commdpi.com. While 3-MeC27 is essential for eliciting courtship behavior, it is not sufficient on its own biologists.comuni-regensburg.denih.govmdpi.comnih.govnih.govresearchgate.netresearchgate.netmdpi.com. Males of L. distinguendus require the presence of 3-MeC27 in conjunction with a chemical background of other cuticular hydrocarbons (CHCs) and triacylglycerides (TAGs) to exhibit a full behavioral response biologists.comuni-regensburg.denih.govmdpi.comnih.govmdpi.comchemecol.org. When applied alone to a substrate, 3-MeC27 is behaviorally inactive biologists.comnih.govchemecol.org. However, its presence is critical; the addition of structurally related CHCs or various n-alkanes to bioactive dummies significantly decreased wing-fanning behavior, indicating a high specificity for 3-MeC27 itself nih.govmdpi.comnih.govresearchgate.net.

The behavioral response of Lariophagus distinguendus males to this compound is highly dependent on the presence of other cuticular lipids biologists.comuni-regensburg.denih.govmdpi.comnih.govmdpi.comchemecol.org. A "chemical background" consisting of other CHCs and, notably, triacylglycerides (TAGs) is necessary for 3-MeC27 to trigger courtship behavior biologists.comuni-regensburg.denih.govmdpi.comnih.govmdpi.comchemecol.org. TAGs, which were previously overlooked, have been found to be essential synergistic components of the pheromone system in L. distinguendus biologists.comuni-regensburg.denih.govchemecol.orgfrontiersin.orgcore.ac.uk. This suggests that the perception of the pheromone is not solely reliant on individual compounds but rather on the complex interplay of multiple lipid classes present on the cuticle biologists.comuni-regensburg.denih.govmdpi.comnih.govnih.govresearchgate.netresearchgate.netmdpi.comchemecol.orgcore.ac.uk.

In male Lariophagus distinguendus, the pheromonal activity undergoes significant changes with age biologists.comuni-regensburg.denih.govnih.govresearchgate.netresearchgate.netresearchgate.net. Newly emerged males (within the first 32 hours after emergence) possess 3-MeC27 in their CHC profiles and elicit courtship behavior, including wing-fanning, from older males, sometimes leading to homosexual courtship biologists.comuni-regensburg.denih.govresearchgate.net. However, as males age, they actively modify their CHC profiles, leading to the disappearance of 3-MeC27 and other minor components biologists.comuni-regensburg.denih.govnih.govresearchgate.netresearchgate.netresearchgate.net. This deactivation process renders aged males unattractive to conspecific males biologists.comuni-regensburg.denih.govnih.govresearchgate.netresearchgate.netresearchgate.net. Crucially, the addition of synthetic 3-MeC27 to the cuticle of aged male dummies can fully restore their attractiveness, demonstrating a direct causal link between the presence of 3-MeC27 and behavioral attractiveness biologists.comnih.govresearchgate.net.

Cuticular Hydrocarbons as Chemical Communication Signals

Beyond their role in sexual communication, cuticular hydrocarbons (CHCs) serve as vital signals in various aspects of insect social life, particularly in social insects biologists.compurdue.eduantwiki.orgoup.comfrontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.netbiorxiv.orgmdpi.comcambridge.orgbiodiversity-science.netusda.govnih.gov. The complex blend of CHCs on an insect's cuticle acts as a chemical signature that can convey information about species, colony membership, age, reproductive status, and caste antwiki.orgoup.comfrontiersin.orgfrontiersin.orgresearchgate.netbiorxiv.orgnih.gov.

In social insects such as ants, bees, and wasps, CHCs are fundamental for maintaining social cohesion and organization antwiki.orgoup.comfrontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.netbiorxiv.orgusda.gov. The unique CHC profiles, characterized by specific combinations and relative proportions of various hydrocarbons (including n-alkanes, methyl-branched alkanes, and alkenes), allow individuals to distinguish between nestmates and non-nestmates antwiki.orgoup.comfrontiersin.orgfrontiersin.orgbiorxiv.orgusda.gov. This recognition system is crucial for preventing the infiltration of foreign individuals and maintaining the integrity of the colony antwiki.orgoup.comfrontiersin.orgfrontiersin.org. While this compound's specific role in species or colony recognition has not been extensively detailed in the provided literature, its classification as a methyl-branched alkane places it within the broader category of compounds that contribute to these complex recognition systems biologists.comantwiki.orgoup.comfrontiersin.orgusda.gov. The ability to discriminate between individuals based on CHC profiles is essential for regulating social interactions, task allocation, and reproductive dynamics within social insect colonies antwiki.orgfrontiersin.orgresearchgate.netbiodiversity-science.net.

Compound List

this compound (3-MeC27)

Cuticular Hydrocarbons (CHCs)

Triacylglycerides (TAGs)

n-alkanes

methyl-branched alkanes

alkenes

(S)-3-Methylheptacosane

(R)-3-Methylheptacosane

3-MeC29

5-MeC27

7-MeC31

7-MeC33

(2S,6S)-2,6-dimethyl-7-octene-1,6-diol

Methyl 6-methyl salicylate (B1505791)

fatty alcohol acetates

(–)-iridomyrmecin

Inter- and Intra-Specific Behavioral Mediation

Methyl-branched alkanes, including this compound, play a significant role in mediating behaviors between and within insect species. These compounds often function as contact pheromones, eliciting specific responses upon direct physical contact.

In the parasitic wasp Lariophagus distinguendus, this compound (3-MeC27) has been identified as a key component of the contact sex pheromone pnas.organnualreviews.orgbiologists.comannualreviews.org. Males of this species exhibit a characteristic wing-fanning behavior in response to the presence of 3-MeC27 on the cuticle of conspecific females and newly emerged males pnas.organnualreviews.orgbiologists.comannualreviews.org. This response is critical for initiating courtship and facilitating mating. The pheromonal activity of 3-MeC27 is not isolated; it is perceived as part of a broader CHC profile, and its presence is essential for restoring sexual attractiveness in aged males that have lost this compound from their cuticle biologists.comannualreviews.orgresearchgate.net. Beyond sexual communication, methyl-branched hydrocarbons are generally implicated in various forms of insect communication, including nestmate recognition, caste determination in social insects, and as kairomones for host location researchgate.netbiologists.comresearchgate.netresearchgate.net.

Influence of Environmental Factors on Functional Expression

The composition and quantity of CHCs, including this compound, can be significantly influenced by environmental conditions and an insect's diet. These modulations can, in turn, affect the functional expression of CHCs in behavioral signaling and waterproofing.

An insect's diet can directly impact its CHC profile by providing precursors for biosynthesis or by influencing metabolic pathways. Studies have shown that dietary fatty acids can lead to quantitative changes in both straight-chain and methyl-branched CHCs, with potential consequences for sexual attractiveness and mate choice researchgate.net. For instance, in the ant species Wasmannia auropunctata, restricted laboratory diets led to altered CHC profiles compared to ants maintained in their natural environment, suggesting that environmental factors, such as diet breadth, can modulate genetically determined chemical cues researchgate.netlittlefireants.com. In Lariophagus distinguendus, the specificity of host plants has also been linked to variations in CHC profiles, underscoring the role of diet in shaping these cuticular lipids uni-regensburg.de.

External environmental factors such as temperature and humidity can also induce significant changes in the quantitative composition of insect CHCs. These alterations are often adaptive, aimed at maintaining cuticular permeability and preventing desiccation under varying climatic conditions biologists.comoup.commdpi.comfrontiersin.orgresearchgate.net. For example, higher temperatures can promote the synthesis of longer-chain hydrocarbons, which may enhance waterproofing biologists.comresearchgate.net. Conversely, changes in humidity can alter the relative proportions of different CHC classes, such as increasing n-alkanes in drier conditions oup.com. While these adaptations primarily serve waterproofing, they can also indirectly influence the effectiveness of CHCs as signaling molecules by altering their volatility and physical state annualreviews.orgresearchgate.netpnas.org.

Structure-Activity Relationship Studies

The precise chemical structure of a CHC is critical for its biological activity, particularly when functioning as a semiochemical. Subtle variations in chain length or the position of methyl branches can dramatically alter or abolish its signaling capacity.

Research has established a strong correlation between the biological activity of methylalkanes and their specific structural features, including chain length and the position of methyl branches annualreviews.orgnih.gov. In Lariophagus distinguendus, studies have elucidated the critical role of this compound (3-MeC27) as a sex pheromone component. Bioassays involving the application of various synthetic CHCs to dummy wasps revealed a high degree of specificity for 3-MeC27.

When aged male dummies were treated with either enantiomer of 3-MeC27, their attractiveness to other males was restored, as indicated by significantly longer wing-fanning durations pnas.orgbiologists.commdpi.com. However, structurally related methylalkanes that differed in chain length (e.g., 3-MeC25, 3-MeC29) or the position of the methyl branch (e.g., 5-MeC27, 7-MeC27) failed to restore this activity biologists.comnih.gov. Furthermore, the addition of these related compounds, as well as standard n-alkanes, to otherwise bioactive CHC profiles significantly reduced the wing-fanning response, suggesting an antagonistic effect pnas.orgbiologists.comresearchgate.netmdpi.com. This indicates that L. distinguendus males are highly sensitive to variations in chain length (even by two carbons) and methyl-branch position (by two positions), perceiving the CHC profile as a complex, integrated signal rather than relying on a single compound in isolation biologists.comresearchgate.netnih.gov.

Theoretical and Computational Investigations

Conformational Analysis of Methyl-Branched Alkanes

Conformational analysis involves studying the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds. For branched alkanes like 3-Methylheptacosane, understanding these conformations is key to predicting their physical properties, such as melting point, boiling point, and their interactions with other molecules. Branching introduces complexities not present in linear alkanes, leading to a wider variety of possible low-energy conformations.

Quantum-Mechanical Calculations (e.g., DFT for Geometry Optimization)

Quantum-mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the most stable three-dimensional structures (geometries) of molecules. DFT methods allow for the optimization of molecular geometries by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process involves calculating electron distribution and interactions to predict bond lengths, bond angles, and dihedral angles, ultimately yielding the lowest energy conformation.

Predictive Modeling of Thermodynamic Properties

Predictive modeling uses established theoretical frameworks and computational methods to estimate thermodynamic and physicochemical properties of compounds. This is particularly useful when experimental data is scarce or difficult to obtain.

Abraham Solvation Parameter Model for Solute Descriptors

The Abraham Solvation Parameter Model is a widely used quantitative structure-property relationship (QSPR) approach that relates molecular properties to specific "solute descriptors." These descriptors quantify various aspects of a molecule's interaction with its environment, such as hydrogen-bond donating and accepting abilities (A and B), excess molar refraction (E), polarity/polarizability (S), and molecular volume (V). The model uses these descriptors in linear equations, often combined with solvent-specific coefficients, to predict a wide range of thermodynamic properties mdpi.comresearchgate.netmdpi.commdpi.combibliomed.orgresearchgate.netgeomar.deresearchgate.net.

For alkanes, which are non-polar and lack hydrogen-bonding capabilities, the A and B descriptors are typically zero. The E and S descriptors are also often zero or very small for simple alkanes, with the V (McGowan molecular volume) descriptor playing a significant role. The L descriptor, representing the logarithm of the gas-to-hexadecane partition coefficient, is particularly relevant for alkanes, reflecting their lipophilicity and dispersion interactions mdpi.comresearchgate.netmdpi.commdpi.combibliomed.orggeomar.deniif.hu. Researchers have calculated Abraham model L solute descriptors for numerous methyl-branched alkanes, including compounds similar in structure to this compound, based on experimental gas-liquid chromatographic retention indices mdpi.comresearchgate.netmdpi.comniif.hu.

Estimation of Partition Coefficients and Related Properties

A key application of the Abraham Solvation Parameter Model is the estimation of partition coefficients, such as the octanol-water partition coefficient (logP or logKow). This coefficient quantifies how a compound distributes between an oily (octanol) and an aqueous phase, serving as a measure of lipophilicity wikipedia.org. For branched alkanes, these models can predict logP values, which are important for understanding their environmental fate, biological interactions, and behavior in separation processes mdpi.comresearchgate.netmdpi.commdpi.comgeomar.deresearchgate.netresearchgate.net.

The Abraham model's L descriptor, derived from gas-to-hexadecane partition coefficients, is directly related to the lipophilicity of alkanes and can be used in conjunction with other descriptors and established correlations to predict various properties. These include enthalpies of vaporization and sublimation, solubilities, and chromatographic retention data mdpi.comresearchgate.netmdpi.commdpi.combibliomed.orggeomar.deresearchgate.netniif.hu. For instance, studies have calculated Abraham model L solute descriptors for methyl-branched alkanes and used them to predict properties like air-to-polydimethylsiloxane partition coefficients mdpi.commdpi.com. The model's ability to differentiate between isomers, unlike simpler additive models, makes it valuable for characterizing branched compounds like this compound niif.hu.

Environmental Dynamics and Research Methodologies

Isotopic Tracing Techniques in Environmental Research (e.g., 14C-Labelled Substances)

Isotopic tracing is a powerful technique used to track the movement and transformation of substances in complex environmental systems. oecd.org By replacing one or more atoms in a molecule with one of its isotopes, scientists can follow the "labeled" compound through various physical, chemical, and biological processes.

For organic compounds like 3-Methylheptacosane, Carbon-14 (¹⁴C), a radioactive isotope of carbon, is a commonly used tracer. oecd.org In a typical study, this compound would be synthesized with one or more ¹⁴C atoms incorporated into its carbon skeleton. This ¹⁴C-labelled this compound is then introduced into a test system, such as a soil or sediment microcosm.

Over time, samples are taken from the different compartments of the test system (e.g., soil, water, air). The radioactivity in each compartment is measured, allowing for a mass balance calculation to determine the distribution of the compound and its degradation products. For example, the evolution of ¹⁴CO₂ provides a direct measure of the mineralization of the parent compound. By analyzing the radioactivity in soil extracts, researchers can identify and quantify the parent compound and its various transformation products. This technique provides definitive information on degradation pathways and rates, which is often difficult to obtain using non-labeled compounds. The use of radiolabeled compounds is often recommended or required under regulatory frameworks like the OECD guidelines for environmental fate studies (e.g., OECD 307 for transformation in soil and OECD 308 for transformation in aquatic sediment systems). oecd.orgoecd.org

Laboratory and Field Study Methodologies in Environmental Fate Assessment

The environmental fate of compounds like this compound is assessed through a combination of laboratory and field studies. These studies are often conducted following standardized protocols, such as those published by the OECD, to ensure data quality and comparability. enfo.huoecd.orgwikipedia.orgresearchgate.net

Laboratory Studies: Laboratory studies are conducted under controlled conditions, allowing researchers to investigate specific degradation processes in isolation.

Microcosm Studies: These are small-scale, controlled laboratory systems designed to simulate a specific environmental compartment. nih.govresearchgate.net For example, a soil microcosm study would involve placing a known amount of soil into a flask, treating it with this compound (often ¹⁴C-labeled), and incubating it under controlled temperature, moisture, and light conditions. researchgate.netnih.govresearchgate.net The degradation and transformation of the compound are monitored over time. Similar microcosms can be set up to simulate aquatic environments (water/sediment systems). nih.govresearchgate.net

Field Studies: Field studies are designed to investigate the environmental fate of a chemical under realistic, real-world conditions. nih.govnih.gov These studies integrate the combined effects of all relevant transport and degradation processes.

Biopiles/Ecopiles: These are engineered systems used for the bioremediation of contaminated soils. nih.govfrontiersin.org Contaminated soil is excavated and mixed with nutrients and sometimes microorganisms (bioaugmentation) to stimulate biodegradation. The mixture is then placed in a pile where conditions like moisture, temperature, and aeration can be controlled to optimize degradation. Monitoring the concentration of hydrocarbons over time in such systems provides valuable data on degradation rates under optimized field conditions. nih.govfrontiersin.org

Example Findings from a Field-Scale Ecopile Study for Hydrocarbon Degradation

This table summarizes the reduction of total petroleum hydrocarbons (TPH) in a field-scale ecopile study over 18 months. This provides an example of the effectiveness of field methodologies in assessing and promoting the degradation of hydrocarbon mixtures, which would include compounds like this compound.

| Hydrocarbon Fraction | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Degradation (%) | Reference |

|---|---|---|---|---|

| Total Aliphatics | 3,944 | 38 | 99% | nih.govfrontiersin.org |

| Total Aromatics | 5,350 | 648 | 88% | nih.govfrontiersin.org |

| Total Petroleum Hydrocarbons (TPH) | 9,244 | 686 | 93% | nih.govfrontiersin.org |

Potential Research Applications and Future Directions

Pest Management and Control Strategies (e.g., Pheromone-Based Approaches)

Cuticular hydrocarbons (CHCs), including 3-methylheptacosane, are integral to insect communication, particularly in mate recognition and courtship rituals scienceopen.comnih.gov. This compound has been identified as a key component of the contact sex pheromone in certain insect species, such as the parasitic wasp Lariophagus distinguendus scienceopen.comnih.govcabidigitallibrary.orgnih.gov. In L. distinguendus, males exhibit wing-fanning behavior in response to this compound, indicating its role in eliciting specific courtship actions scienceopen.comnih.govnih.gov. The presence of this compound in female cuticular extracts of other species, like Cacopsylla pyri, also suggests its potential as a sex pheromone component attracting males cabidigitallibrary.org.

The specificity of insect responses to CHCs like this compound suggests its utility in developing novel pest management strategies. Pheromone-based control methods, such as mating disruption or attract-and-kill systems, rely on precisely mimicking or interfering with natural chemical signals. Understanding the precise role and optimal presentation of this compound, potentially in combination with other CHCs, could lead to more effective and environmentally friendly pest control agents. For instance, research has shown that while this compound is a key component, its effectiveness can be influenced by the presence of other cuticular lipids, highlighting the importance of understanding the entire CHC blend scienceopen.comnih.govnih.gov.

Chemotaxonomy and Insect Species Identification

The composition of CHCs, including the presence and relative abundance of specific compounds like this compound, can vary significantly between insect species and even populations researchgate.netroyalsocietypublishing.orgnih.gov. This variability makes CHCs valuable chemotaxonomic markers nih.gov. Studies have demonstrated that CHC profiles, often analyzed using gas chromatography-mass spectrometry (GC-MS), can be used to differentiate between insect species, even when morphological identification is challenging nih.govmdpi.comscienceopen.comoup.com.

This compound has been identified as a significant component in the CHC profiles of various insect species, including Sarcodexia lambens, Tribolium castaneum, and Calliphora vicina nih.govscienceopen.comoup.comnih.gov. Its presence and quantification in these species contribute to their unique chemical fingerprints. For example, in Sarcodexia lambens, this compound constituted 17.45% of its CHC profile, distinguishing it from other sarcophagid flies nih.gov. Similarly, in Tribolium castaneum, it was found to be a major cuticular lipid scienceopen.comnih.gov. The stability and species-specific nature of CHCs make them a robust tool for identifying insect species, particularly from preserved specimens or fragments, which is highly relevant in fields like forensic entomology nih.govresearchgate.net.

Elucidation of Complex Inter-species Chemical Communication

Beyond direct mate attraction, CHCs, including this compound, are involved in a broader spectrum of insect chemical communication scienceopen.comresearchgate.netroyalsocietypublishing.orgmdpi.com. These hydrocarbons mediate social interactions, such as nestmate recognition in social insects, and can signal status, such as fertility or dominance pnas.orgnih.govnapier.ac.ukpnas.orgfrontiersin.org. For instance, in ants of the genus Lasius, specific 3-methylalkanes are implicated as queen pheromones regulating worker sterility, with 3-methylalkanes evolving more slowly than other hydrocarbons, suggesting stabilizing selection nih.govnapier.ac.uk.

The perception of CHC profiles as a whole, rather than individual compounds, is a key area of research scienceopen.comnih.govnih.gov. In L. distinguendus, males respond specifically to this compound, but its effectiveness is modulated by the presence of other CHCs scienceopen.comnih.govnih.gov. This suggests that insects process complex chemical landscapes, where the interplay between different hydrocarbons dictates the behavioral outcome. Investigating how this compound contributes to these intricate communication networks, including inter-species interactions or the perception of subtle differences in CHC blends, is crucial for understanding insect ecology.

Biotechnological Production of Specific Isomers

The synthesis of specific isomers of methyl-branched alkanes, including this compound, is essential for detailed structure-activity relationship studies and for producing pure compounds for pheromone-based applications pnas.orgmdpi.comtandfonline.comsioc-journal.cnjst.go.jpoup.com. Research has focused on developing efficient synthetic routes to produce enantiomerically pure forms of these compounds pnas.orgmdpi.comtandfonline.comjst.go.jpoup.com. For example, studies have detailed the synthesis of both (R)- and (S)-enantiomers of this compound mdpi.comtandfonline.comjst.go.jp.

The ability to synthesize specific isomers is critical because insect responses can be highly stereospecific pnas.org. While L. distinguendus males responded to both enantiomers of this compound, other insects may exhibit preferences for a particular stereoisomer, with the wrong isomer sometimes being inhibitory nih.govpnas.org. Biotechnological approaches, including enzymatic synthesis or optimized chemical synthesis, are vital for generating these specific chiral molecules. This capability supports research into the precise role of each isomer in communication and allows for the production of pure, biologically active compounds for potential use in pest control or other applications.

Development of Novel Analytical Platforms for Hydrocarbon Profiling

The analysis of CHCs, including this compound, requires sophisticated analytical techniques, primarily gas chromatography coupled with mass spectrometry (GC-MS) nih.govmdpi.comscienceopen.comoup.comnih.gov. Advances in analytical chemistry are continuously improving the sensitivity, resolution, and speed of CHC profiling. Techniques such as direct immersion solid-phase microextraction (DI-SPME) coupled with GC-MS have been developed for efficient extraction and analysis of cuticular lipids scienceopen.comnih.govuobasrah.edu.iq.

The development of novel analytical platforms aims to enhance the ability to detect and quantify CHCs, even in trace amounts or from degraded samples. This is particularly important for forensic entomology, where CHC analysis of puparial cases can aid in species identification and post-mortem interval estimation nih.govresearchgate.net. Future research may focus on developing faster, more portable analytical systems for field applications, improving the identification of complex CHC mixtures, and integrating CHC profiling with other omics technologies for a more comprehensive understanding of insect chemical ecology.

Q & A

Q. How can 3-methylheptacosane be reliably identified and quantified in complex biological matrices?

Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for identification and quantification. Use a nonpolar capillary column (e.g., DB-5MS) with a temperature gradient of 50°C to 300°C at 5°C/min. Calibrate using authentic this compound standards (purity ≥98%) and validate with internal standards (e.g., deuterated alkanes) to correct for matrix effects .

- Challenges : Co-elution with structurally similar branched alkanes (e.g., 2-methylheptacosane) may occur. Optimize separation parameters using retention index libraries (e.g., NIST Chemistry WebBook) .

Q. What are the established protocols for synthesizing this compound with high purity?

Methodological Answer :

- Grignard Reaction : React 1-bromohexacosane with methyl magnesium bromide in anhydrous THF under nitrogen. Purify via silica gel chromatography (hexane:ethyl acetate 99:1) and confirm purity via melting point analysis (literature range: 52–54°C) and FT-IR (C-H stretching at 2850–2950 cm⁻¹) .

- Quality Control : Use differential scanning calorimetry (DSC) to verify thermal stability and assess impurities (<1% via GC-MS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer :

Q. What experimental designs are optimal for studying the enzymatic degradation pathways of this compound in environmental microbes?

Methodological Answer :

- Mixed-Methods Approach :

- Confounding Variables : Control for microbial community shifts using axenic cultures or stable isotope probing (SIP) .

Q. How can isotopic labeling of this compound enhance pharmacokinetic studies in mammalian models?

Methodological Answer :

- Deuterium Labeling : Synthesize deuterated this compound (d₃-methylheptacosane) via catalytic deuteration. Use LC-MS/MS for tracing absorption/distribution in rodent plasma and tissues.

- Data Interpretation : Apply compartmental pharmacokinetic modeling (e.g., NONMEM) to estimate clearance rates and tissue-specific bioavailability .

Data Contradiction and Validation

Q. Why do NMR spectral data for this compound vary between published studies?

Methodological Answer :

Q. How should researchers address inconsistent thermal stability data in DSC analyses?

Methodological Answer :

- Standardization : Calibrate DSC instruments with indium standards. Control heating rates (e.g., 10°C/min) and sample mass (5–10 mg).